molecular formula C13H18N2O2 B13041835 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one

Cat. No.: B13041835
M. Wt: 234.29 g/mol
InChI Key: GJDSUFODBJKKKM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one is a compound that belongs to the class of imidazolidinones Imidazolidinones are a group of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a methyl group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The hydroxyethyl and methyl groups can be introduced through subsequent reactions involving appropriate reagents such as ethylene oxide and methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.

Major Products Formed

    Oxidation: Formation of 1-Benzyl-3-(1-oxoethyl)-2-methylimidazolidin-4-one.

    Reduction: Formation of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidine.

    Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity. Additionally, the benzyl group may interact with hydrophobic pockets within the enzyme, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be compared with other similar compounds, such as:

    1-Benzyl-3-(1-hydroxyethyl)imidazolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.

    1-Benzyl-3-(1-hydroxyethyl)-2-ethylimidazolidin-4-one: Contains an ethyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.

    1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-5-one: The position of the carbonyl group is different, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one

InChI

InChI=1S/C13H18N2O2/c1-10-14(8-12-6-4-3-5-7-12)9-13(17)15(10)11(2)16/h3-7,10-11,16H,8-9H2,1-2H3

InChI Key

GJDSUFODBJKKKM-UHFFFAOYSA-N

Canonical SMILES

CC1N(CC(=O)N1C(C)O)CC2=CC=CC=C2

Origin of Product

United States

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